1-(4-Fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
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Overview
Description
1-(4-Fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves the reaction of 4-fluoroaniline with an isocyanate derivative of 2-oxo-1,2,3,4-tetrahydroquinoline. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process may include steps like purification through recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 1-(4-Methylphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 1-(4-Bromophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
Uniqueness
1-(4-Fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and binding affinity of compounds to their targets.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-11-2-4-12(5-3-11)18-16(22)19-13-6-7-14-10(9-13)1-8-15(21)20-14/h2-7,9H,1,8H2,(H,20,21)(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJJFCAUMVEMPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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